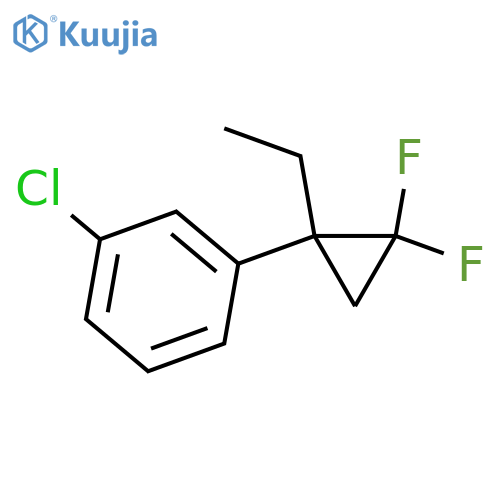

Cas no 2171966-59-7 (1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene)

2171966-59-7 structure

商品名:1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 化学的及び物理的性質

名前と識別子

-

- 1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene

- 2171966-59-7

- EN300-1627732

-

- インチ: 1S/C11H11ClF2/c1-2-10(7-11(10,13)14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3

- InChIKey: UVZOTJVFITXIBT-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)C1(CC)CC1(F)F

計算された属性

- せいみつぶんしりょう: 216.0517344g/mol

- どういたいしつりょう: 216.0517344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1627732-0.5g |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 0.5g |

$877.0 | 2023-06-04 | ||

| Enamine | EN300-1627732-1.0g |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 1g |

$914.0 | 2023-06-04 | ||

| Enamine | EN300-1627732-0.05g |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 0.05g |

$768.0 | 2023-06-04 | ||

| Enamine | EN300-1627732-50mg |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 50mg |

$768.0 | 2023-09-22 | ||

| Enamine | EN300-1627732-5000mg |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 5000mg |

$2650.0 | 2023-09-22 | ||

| Enamine | EN300-1627732-500mg |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 500mg |

$877.0 | 2023-09-22 | ||

| Enamine | EN300-1627732-1000mg |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 1000mg |

$914.0 | 2023-09-22 | ||

| Enamine | EN300-1627732-0.1g |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 0.1g |

$804.0 | 2023-06-04 | ||

| Enamine | EN300-1627732-10.0g |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 10g |

$3929.0 | 2023-06-04 | ||

| Enamine | EN300-1627732-10000mg |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene |

2171966-59-7 | 10000mg |

$3929.0 | 2023-09-22 |

1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene 関連文献

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

5. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

2171966-59-7 (1-chloro-3-(1-ethyl-2,2-difluorocyclopropyl)benzene) 関連製品

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬